Atracurium

Catalog No.
S576155
CAS No.
64228-79-1
M.F
C53H72N2O12+2
M. Wt
929.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atracurium

CAS Number

64228-79-1

Product Name

Atracurium

IUPAC Name

5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate

Molecular Formula

C53H72N2O12+2

Molecular Weight

929.1 g/mol

InChI

InChI=1S/C53H72N2O12/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3/q+2

InChI Key

YXSLJKQTIDHPOT-UHFFFAOYSA-N

SMILES

Array

solubility

2.32e-05 g/L

Synonyms

33 A 74, A 74, 33, Atracurium, Atracurium Besilate, Atracurium Besylate, Atracurium Dibesylate, Besilate, Atracurium, BW 33A, BW-33A, BW33A, Relatrac, Tracrium

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C

The exact mass of the compound Atracurium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.32e-05 g/l. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Atracurium (typically supplied as atracurium besylate, CAS 64228-79-1) is an intermediate-acting, non-depolarizing benzylisoquinolinium neuromuscular blocking agent. Its defining procurement and operational characteristic is its spontaneous, non-enzymatic degradation via Hofmann elimination at physiological pH and temperature [1]. This unique metabolic pathway ensures that its clearance is entirely independent of renal or hepatic function, making it a critical baseline material for specialized in vivo models and clinical formulations where organ-dependent clearance introduces unacceptable experimental variability [2].

Generic substitution of atracurium with other neuromuscular blocking agents fundamentally alters experimental and clinical parameters. Replacing it with aminosteroids like vecuronium or rocuronium introduces renal and hepatic clearance dependencies, leading to prolonged duration of action and cumulative effects in organ-impaired models [1]. Conversely, substituting atracurium with its purified single isomer, cisatracurium, drastically reduces the yield of the central nervous system-stimulating metabolite laudanosine and eliminates dose-dependent histamine release [2]. For assays specifically requiring high laudanosine generation or evaluating histamine-mediated hemodynamic responses, substituting atracurium with cisatracurium or aminosteroids will invalidate the model.

Organ-Independent Clearance in Renal Impairment Models

Atracurium is degraded primarily via spontaneous Hofmann elimination and ester hydrolysis, ensuring consistent clearance regardless of renal status. In comparative studies involving renal failure, aminosteroids like vecuronium exhibit a significantly prolonged cumulative index and delayed recovery time, whereas atracurium maintains a predictable offset without cumulative toxicity [1].

Evidence DimensionCumulative index and recovery profile in renal impairment
Target Compound DataPredictable recovery without significant cumulative index
Comparator Or BaselineVecuronium (Elevated cumulative index of 1.3 +/- 0.1 in uremia)
Quantified DifferenceAtracurium maintains predictable offset, whereas vecuronium exhibits a statistically significant cumulative effect in renal failure.
ConditionsIn vivo uremic patient models monitored by accelerometry

Buyers must select atracurium when designing models or formulations where subjects have variable or impaired renal function, ensuring clearance remains a controlled constant.

Elevated Laudanosine Metabolite Yield

Atracurium is a mixture of ten stereoisomers that produces substantially more laudanosine upon degradation than its isolated isomer, cisatracurium. Quantitative pharmacokinetic studies demonstrate that equipotent infusions of atracurium yield peak plasma laudanosine concentrations of 4.4 µg/mL, compared to only 1.3 µg/mL for cisatracurium[1].

Evidence DimensionPeak plasma laudanosine concentration
Target Compound Data4.4 µg/mL
Comparator Or BaselineCisatracurium (1.3 µg/mL)
Quantified Difference3.38-fold higher laudanosine production with atracurium.
ConditionsEquipotent continuous infusion in critically ill models

Atracurium is the mandatory precursor choice for toxicology or neurology studies specifically investigating the CNS-stimulant properties of laudanosine.

pH-Dependent Formulation Stability and Cold-Chain Requirement

The chemical stability of atracurium is highly sensitive to pH and temperature due to its susceptibility to Hofmann elimination. To prevent premature degradation, commercial and laboratory formulations must be strictly adjusted to an acidic pH (3.2–3.7) and stored at 2–8°C [1]. Exposure to physiological or alkaline pH rapidly accelerates its breakdown [2].

Evidence DimensionOptimal formulation pH for stability
Target Compound DataStable only at pH 3.2-3.7; rapidly degrades at pH > 7.4
Comparator Or BaselineStandard aminosteroids (Stable across broader physiological pH ranges)
Quantified DifferenceStrict requirement for acidic formulation to prevent spontaneous Hofmann elimination.
ConditionsFormulation storage and intravenous preparation

Procurement teams must account for strict cold-chain logistics (2-8°C) and acidic diluent compatibility when sourcing and handling atracurium.

Dose-Dependent Histamine Release Profile

Rapid intravenous administration of atracurium at doses of 0.5 mg/kg or higher triggers dose-dependent histamine release, leading to transient cardiovascular effects such as hypotension and tachycardia [1]. In contrast, equipotent doses of cisatracurium (e.g., 0.15 mg/kg) are devoid of clinically significant histamine release [2].

Evidence DimensionIncidence of histamine-mediated cardiovascular effects
Target Compound DataDose-dependent histamine release at ≥0.5 mg/kg
Comparator Or BaselineCisatracurium (No signs of histamine release at equipotent 0.15 mg/kg)
Quantified DifferencePresence of histamine-induced cardiovascular changes with atracurium vs. complete absence with cisatracurium.
ConditionsRapid bolus injection during anesthesia induction

Atracurium is selected for pharmacological models specifically requiring or evaluating histamine-mediated physiological responses, whereas alternatives are chosen to avoid them.

Organ-Independent Neuromuscular Blockade Models

Because atracurium undergoes spontaneous Hofmann elimination, it is the standard agent for in vivo models involving subjects with renal or hepatic impairment. It provides a predictable offset of action without the cumulative toxicity seen with aminosteroids like vecuronium [1].

Laudanosine Toxicity and CNS Stimulation Research

Atracurium produces over three times the peak plasma concentration of laudanosine compared to cisatracurium[2]. It is therefore the preferred compound for neurotoxicology and pharmacokinetic studies focusing on the CNS-stimulating effects of this specific metabolite.

Histamine Pathway and Hemodynamic Response Assays

Due to its dose-dependent histamine release at bolus doses of 0.5 mg/kg or greater, atracurium is utilized in pharmacological models designed to evaluate drug-induced histamine responses and transient cardiovascular changes, a feature absent in its isomer cisatracurium [3].

Physical Description

Solid

XLogP3

7.9

Hydrogen Bond Acceptor Count

12

Exact Mass

928.50852574 Da

Monoisotopic Mass

928.50852574 Da

Heavy Atom Count

67

Melting Point

185 - 194 °C

UNII

2GQ1IRY63P

Related CAS

64228-81-5 (besylate)

Drug Indication

FDA-Approved Indications

Drug Classes

Breast Feeding; Lactation; Milk, Human; Muscle Relaxants; Neuromuscular Nondepolarizing Agents

Other CAS

64228-79-1

Wikipedia

Atracurium

Dates

Last modified: 07-20-2023

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